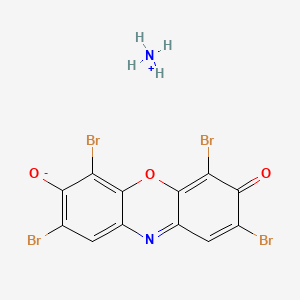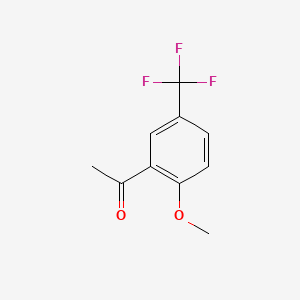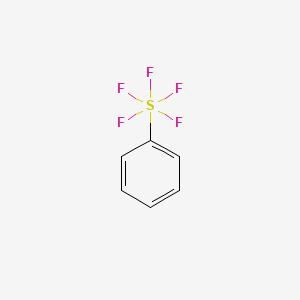
N-(4-氟苯基)-2-(羟基亚胺)乙酰胺
描述
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to an acetamide backbone
科学研究应用
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
The primary target of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is the insect ryanodine receptor . This receptor is a promising target for the development of novel insecticides .
Mode of Action
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: interacts with the insect ryanodine receptor, leading to changes in the receptor’s function
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorophenyl)-2-(hydroxyimino)acetamide Given its target, it is likely that it affects calcium signaling pathways, as the ryanodine receptor is a calcium channel .
Result of Action
The molecular and cellular effects of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide It has been shown to have insecticidal activities against the diamondback moth (plutella xylostella), suggesting that it may cause larvicidal activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents can be used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted fluorophenyl derivatives.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)acetamide
- N-(4-fluorophenyl)-2-oxopropanamide
Uniqueness
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both a hydroxyimino group and a fluorophenyl group, which confer distinct chemical and biological properties. The hydroxyimino group can participate in unique hydrogen bonding interactions, while the fluorophenyl group can enhance the compound’s stability and reactivity.
属性
CAS 编号 |
351-09-7 |
|---|---|
分子式 |
C8H7FN2O2 |
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |
InChI 键 |
DXSBFTGUEOWLSD-YHYXMXQVSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
手性 SMILES |
C1=CC(=CC=C1NC(=O)/C=N\O)F |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?
A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, it provides valuable insights. The paper reports that the incorporation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to quantify the specific impact and understand the underlying mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















